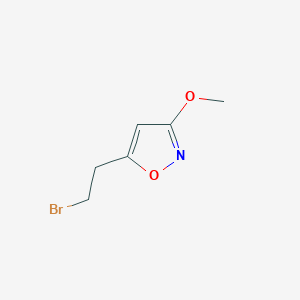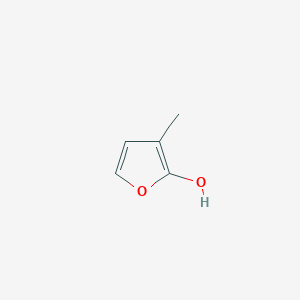
3-Methylfuran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylfuran-2-ol is a chemical compound belonging to the furan family, characterized by a furan ring substituted with a hydroxyl group at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylfuran-2-ol can be achieved through several methods. One common approach involves the reaction of furfural with methylmagnesium bromide, followed by hydrolysis to yield this compound. Another method includes the catalytic hydrogenation of 3-Methylfuran-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of biomass-derived furfural as a starting material. The process includes catalytic hydrogenation and subsequent functional group transformations to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylfuran-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 3-Methylfuran-2-carboxylic acid.
Reduction: 3-Methylfuran-2-methanol.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
3-Methylfuran-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of flavoring agents and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Methylfuran-2-ol involves its interaction with various molecular targets. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activities and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: Similar structure but lacks the hydroxyl group.
2,5-Dimethylfuran: Contains an additional methyl group at the fifth position.
Furfural: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
3-Methylfuran-2-ol is unique due to the presence of both a hydroxyl and a methyl group on the furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6O2 |
|---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
3-methylfuran-2-ol |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 |
InChI Key |
XBQFNUDJBBFUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


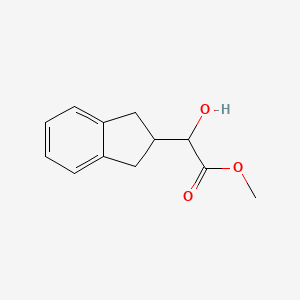
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
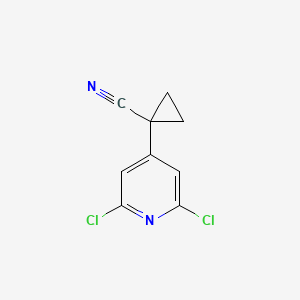
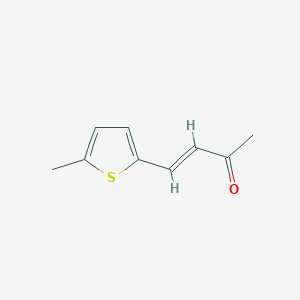
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)
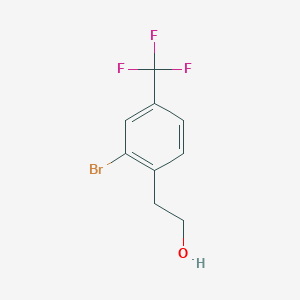
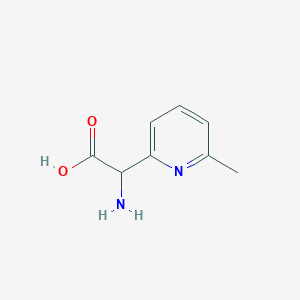
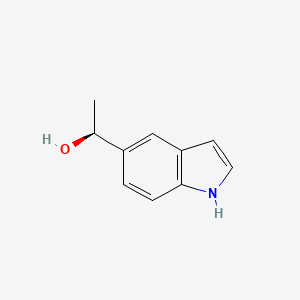
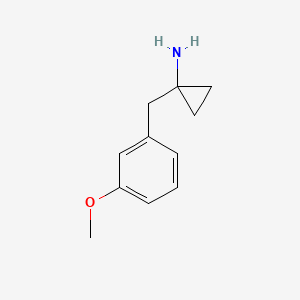
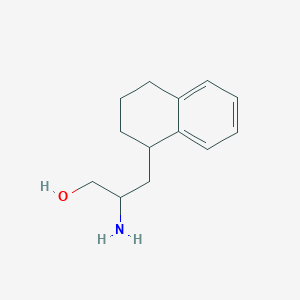
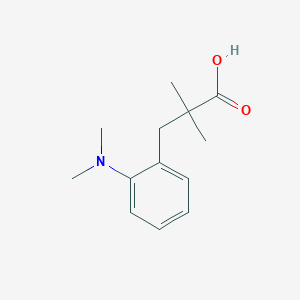
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)

